molecular formula C20H14FN3O2 B2878719 3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide CAS No. 2034423-54-4

3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide

Cat. No.: B2878719
CAS No.: 2034423-54-4
M. Wt: 347.349
InChI Key: MYSSQUPZZZQJEQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is a complex organic compound that features a fluorine atom, a methyl group, and a phenyl group attached to an oxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby modulating their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-phenylpyridin-6-yl)benzamide
  • 3-fluoro-N-(5-methyl-2-phenylpyridin-6-yl)benzamide
  • 3-fluoro-N-(5-methyl-2-phenyloxazole-4-yl)benzamide

Uniqueness

What sets 3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide apart from similar compounds is its unique oxazolo[5,4-b]pyridine core, which can confer distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or improve its stability under various conditions.

Properties

IUPAC Name

3-fluoro-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c1-12-16(23-18(25)14-8-5-9-15(21)10-14)11-17-20(22-12)26-19(24-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSSQUPZZZQJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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